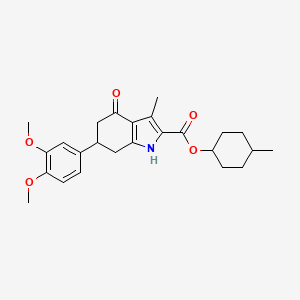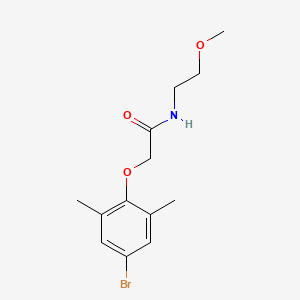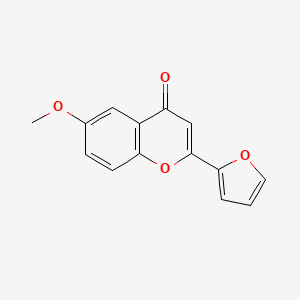![molecular formula C29H18Cl2N2 B4740666 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4740666.png)
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole
描述
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole, also known as BCI, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. BCI is a small molecule that has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
作用机制
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole works by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole in lab experiments is its specificity for certain kinases. 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has been shown to selectively inhibit the activity of AKT, mTOR, and ERK, which are all important kinases in cancer cell signaling pathways. Another advantage of using 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole is its relatively low toxicity compared to other kinase inhibitors. However, one limitation of using 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for research on 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole. One area of interest is the development of more potent and selective 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole analogs that could be used as cancer therapeutics. Another area of interest is the investigation of the role of 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole in other disease states, such as neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole and its effects on different cell types and signaling pathways.
Conclusion
In conclusion, 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole is a small molecule that has shown promise as a potential cancer therapeutic. Its ability to selectively inhibit the activity of certain kinases makes it a valuable tool for studying cancer cell signaling pathways. While there are limitations to its use in lab experiments, 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole remains an important compound for cancer research and has the potential to lead to the development of new cancer therapies in the future.
科学研究应用
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including AKT, mTOR, and ERK. 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
4,5-bis(4-chlorophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N2/c30-25-16-12-22(13-17-25)27-28(23-14-18-26(31)19-15-23)33-29(32-27)24-10-8-21(9-11-24)7-6-20-4-2-1-3-5-20/h1-5,8-19H,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFLJKXVXXKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4740597.png)
![4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)
![5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4740602.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B4740608.png)
![methyl 9-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4740612.png)
![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4740626.png)

![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4740644.png)
![ethyl 4-({[(2-isopropyl-6-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4740649.png)

![N-ethyl-4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740659.png)

![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4740678.png)